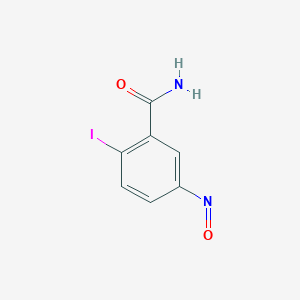
2-Iodo-5-nitrosobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-nitrosobenzamide is an organic compound with the molecular formula C7H5IN2O2 It is a derivative of benzamide, where the benzene ring is substituted with iodine at the second position and a nitroso group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-nitrosobenzamide typically involves the nitration of 2-iodobenzamide followed by the introduction of the nitroso group. One common method includes the following steps:
Nitration of 2-Iodobenzamide: 2-Iodobenzamide is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Nitrosation: The amino group is subsequently converted to a nitroso group using nitrous acid (HNO2), which can be generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-nitrosobenzamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced back to an amino group using reducing agents like sodium dithionite (Na2S2O4).
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous solution.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 2-Iodo-5-nitrobenzamide.
Reduction: 2-Iodo-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Iodo-5-nitrosobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, or antiviral activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of nitroso compounds with biological molecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Iodo-5-nitrosobenzamide involves its interaction with biological targets through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect their function. This compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-nitrobenzamide: Similar structure but with a nitro group instead of a nitroso group.
2-Iodo-5-aminobenzamide: Similar structure but with an amino group instead of a nitroso group.
2-Iodo-4-nitrosobenzamide: Similar structure but with the nitroso group at the fourth position.
Uniqueness
2-Iodo-5-nitrosobenzamide is unique due to the presence of both iodine and nitroso groups on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
181376-11-4 |
|---|---|
Molecular Formula |
C7H5IN2O2 |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
2-iodo-5-nitrosobenzamide |
InChI |
InChI=1S/C7H5IN2O2/c8-6-2-1-4(10-12)3-5(6)7(9)11/h1-3H,(H2,9,11) |
InChI Key |
CNNPVGRSFBTNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=O)C(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















